molecular formula C7H5ClFN3 B045617 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 117275-51-1

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No. B045617
M. Wt: 185.58 g/mol
InChI Key: SUIGDZYGQCNDIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine and its derivatives involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination processes. Huang Jin-qing (2009) reported the synthesis of a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, from o-phenylenediamine and ethyl acetoacetate, achieving a yield of 56.4% under optimized conditions. The structure was confirmed by 1H NMR (Huang Jin-qing, 2009).

Molecular Structure Analysis

Spectroscopic characterization and crystallographic elucidation provide insights into the molecular structure of related compounds. For instance, Thuraya Al-Harthy et al. (2019) utilized single-crystal X-ray analysis and vibrational spectroscopy to determine the molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealing its amino tautomeric form in the solid state (Al-Harthy et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthetic Routes to 1,3-Thiazolidin-4-ones: The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, highlighting a potential pathway for generating derivatives of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" through intermediate formations (Issac & Tierney, 1996).

Antitumor Activity

  • Imidazole Derivatives as Antitumor Agents: Imidazole derivatives, including benzimidazole compounds, have been reviewed for their antitumor activities. Some derivatives have advanced through preclinical testing, indicating the potential use of "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" in the synthesis of these compounds (Iradyan et al., 2009).

Corrosion Inhibition

  • Imidazoline and Derivatives for Corrosion Inhibition: Imidazoline and its derivatives are known for their effective corrosion inhibition properties. Given the structural similarity, "4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine" could potentially be utilized in developing corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Future Directions

The broad range of chemical and biological properties of imidazole makes it a promising synthon in the development of new drugs . Future research could focus on developing new synthetic routes and exploring the potential applications of imidazole derivatives in various fields .

properties

IUPAC Name

4-chloro-6-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDZYGQCNDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)N)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553181
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine

CAS RN

117275-51-1
Record name 4-Chloro-6-fluoro-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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